molecular formula C6H11NO3 B1348368 4-Morpholineacetic Acid CAS No. 3235-69-6

4-Morpholineacetic Acid

Cat. No.: B1348368
CAS No.: 3235-69-6
M. Wt: 145.16 g/mol
InChI Key: VIWZVFVJPXTXPA-UHFFFAOYSA-N
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Description

4-Morpholineacetic acid is an organic compound with the chemical formula C7H13NO3. It is a colorless crystalline solid that is soluble in water and organic solvents. This compound is a weak organic acid that can react with bases to form corresponding salts. It is primarily used as an intermediate in organic synthesis, including the synthesis of drugs, pesticides, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: A commonly used method for preparing 4-Morpholineacetic acid involves the reaction of morpholine with acetyl chloride to generate 4-acetylmorpholine, which is then hydrolyzed to obtain this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

  • Reacting morpholine with acetyl chloride under controlled conditions.
  • Hydrolyzing the resulting 4-acetylmorpholine.
  • Purifying the final product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholineacetic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-Morpholineacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Morpholineacetic acid involves its interaction with various molecular targets and pathways. As an intermediate in organic synthesis, it can participate in reactions that modify its structure, leading to the formation of biologically active compounds. The specific molecular targets and pathways depend on the final product synthesized from this compound.

Comparison with Similar Compounds

  • Morpholin-4-yl-acetic acid
  • 2-Morpholinoacetic acid hydrochloride
  • Pipecolinic acid

Comparison: 4-Morpholineacetic acid is unique due to its specific structure, which includes a morpholine ring and an acetic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers distinct reactivity and versatility in various applications .

Properties

IUPAC Name

2-morpholin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWZVFVJPXTXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331394
Record name Morpholin-4-yl-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3235-69-6
Record name 4-Morpholineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3235-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholin-4-yl-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Morpholineacetic acid
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Synthesis routes and methods I

Procedure details

Dissolve t-butyl bromoacetate (leq) in tetrahydrofuran and add morpholine (2.2 eq) via syringe. Stir the reaction mixture at room temperature for 2 hours, filter and wash the filter cake with ethyl ace tare. Combine the organic filtrates and wash with saturated sodium bicarbonate (2×), water (2×) and brine. Dry (Na2SO4), filter and evaporate the solvent in vacuo. Take up the oily residue in ethyl acetate, cool in ice and bubble hydrogen chloride gas into the solution. Stir at room temperature overnight, cool and filter to give morpholinoacetic acid (85%); mp 169°-170° C.; 1H NMR (D2O) δ3.75-4.29 (br m, 6), 3.59 (br s, 2), 3.28 (br s, 2).
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Synthesis routes and methods II

Procedure details

The solution of ethyl 2-morpholinoacetate (0.73 g, 4.24 mmol, 1.0 eq) in 8 N HCl was stirred at 95° C. for 16 h. The mixture was concentrated on vacuum pump and quenched and extracted as in Intermediate Example 15(b). The solvent was distilled off to afford the product in 60% yield (0.37 g). LC-MS (ESI): Calculated mass: 145.1; Observed mass 146.3 [M+H]+ (rt: 0.28 min).
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Synthesis routes and methods III

Procedure details

Bromoacetic acid (2 g, 14.4 mole) was dissolved in tetrahydrofuran (50 mL) and added dropwise to a stirred solution of morpholine (3.76 g, 43.2 mole) in tetrahydrofuran (THF, 20 mL). The solution was stirred at room temperature for three days. The white solid (4.17 g) was filtered, washed with THF (100 mL), and recrystallised from hot ethanol (EtOH), Yield: 2.59 g: IR:1740 cm-1. For the two different isobaric versions of morpholine acetic acid, either bromoacetic-1-13C acid (Aldrich PN 27,933-1) or bromoacetic-2-13C acid (Aldrich PN 27,935-8) was substituted for bromoacetic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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